molecular formula C29H23F3N6O2 B12776436 73ET74Lvy6 CAS No. 2470433-36-2

73ET74Lvy6

Cat. No.: B12776436
CAS No.: 2470433-36-2
M. Wt: 544.5 g/mol
InChI Key: MAFNESNJTDKLPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PHI-501 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound’s development has utilized advanced techniques in medicinal chemistry and big data-driven drug discovery platforms . Industrial production methods for PHI-501 are likely to involve scalable synthetic routes that ensure high purity and yield, although detailed protocols are not publicly available.

Chemical Reactions Analysis

PHI-501 undergoes various chemical reactions, primarily focusing on its inhibitory effects on kinase pathways. The compound is known to inhibit the phosphorylation of MEK, ERK, and AKT proteins in the downstream signaling of RAF and DDRs . Common reagents and conditions used in these reactions include kinase inhibitors and cell-based assays to evaluate the compound’s efficacy. Major products formed from these reactions include decreased levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells .

Comparison with Similar Compounds

PHI-501 is unique in its dual inhibition of pan-RAF and discoidin domain receptor kinases, setting it apart from other kinase inhibitors that typically target only one pathway. Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are class I BRAF inhibitors . these inhibitors often face limitations in treating melanoma with non-V600/RAS mutations. PHI-501 has shown superior efficacy in overcoming these limitations, making it a valuable addition to the arsenal of kinase inhibitors . Other similar compounds include belvarafenib, another pan-RAF inhibitor, but PHI-501 has demonstrated higher potency and effectiveness in preclinical studies .

Properties

CAS No.

2470433-36-2

Molecular Formula

C29H23F3N6O2

Molecular Weight

544.5 g/mol

IUPAC Name

N-[4-methyl-3-[7-methyl-2-[(6-methylpyridin-3-yl)amino]-8-oxopyrido[3,4-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C29H23F3N6O2/c1-16-7-9-21(35-26(39)18-5-4-6-20(11-18)29(30,31)32)13-23(16)24-12-19-14-34-28(37-25(19)27(40)38(24)3)36-22-10-8-17(2)33-15-22/h4-15H,1-3H3,(H,35,39)(H,34,36,37)

InChI Key

MAFNESNJTDKLPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C(=O)N3C)NC5=CN=C(C=C5)C

Origin of Product

United States

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